molecular formula C21H18ClN3O3S B2537655 N-(3-acetylphenyl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide CAS No. 1105239-32-4

N-(3-acetylphenyl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide

Cat. No. B2537655
CAS RN: 1105239-32-4
M. Wt: 427.9
InChI Key: JEOIHGBIRQRMMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide is a useful research compound. Its molecular formula is C21H18ClN3O3S and its molecular weight is 427.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Research

N-(3-acetylphenyl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide and its derivatives have been studied for their potential anticonvulsant properties. A study by Severina et al. (2020) focused on synthesizing derivatives of 4,6-dimethyl-2-thiopyrimidine, which showed moderate anticonvulsant activity. The compounds' interaction with anticonvulsant biotargets was analyzed using molecular docking methods (Severina et al., 2020).

Antibacterial Research

Compounds related to this compound have been investigated for their antibacterial properties. Research by Desai et al. (2008) and Mistry et al. (2009) evaluated various derivatives for their effectiveness against gram-positive and gram-negative bacteria. These studies highlight the compound's potential in developing new antibacterial agents (Desai et al., 2008); (Mistry et al., 2009).

Polymer Chemistry Research

In polymer chemistry, the compound has been utilized in synthesizing novel nano-photoinitiators for preparing poly(methyl methacrylate) hybrid networks. Batibay et al. (2020) demonstrated the use of related derivatives in improving thermal stability and forming robust polymer/filler networks (Batibay et al., 2020).

Anticancer Research

Research into the anticancer properties of related derivatives has been conducted. Sharma et al. (2018) studied a compound synthesized from this compound, confirming its anticancer activity through molecular docking analysis targeting the VEGFr receptor (Sharma et al., 2018).

Enzyme Inhibition Studies

The compound has also been investigated for enzyme inhibition. For example, Riaz et al. (2020) synthesized derivatives to evaluate their potential as cholinesterase inhibitors, showing moderate to good activities against targeted enzymes (Riaz et al., 2020).

properties

IUPAC Name

N-(3-acetylphenyl)-2-[2-[(3-chlorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S/c1-13(26)15-5-3-7-17(9-15)23-19(27)10-18-11-20(28)25-21(24-18)29-12-14-4-2-6-16(22)8-14/h2-9,11H,10,12H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEOIHGBIRQRMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.